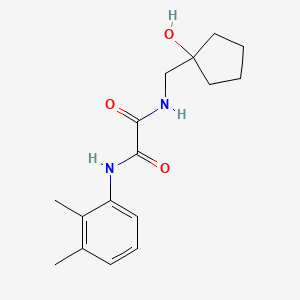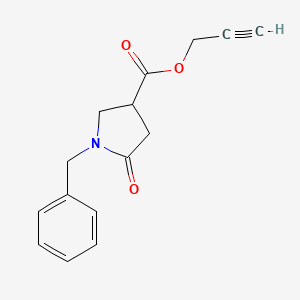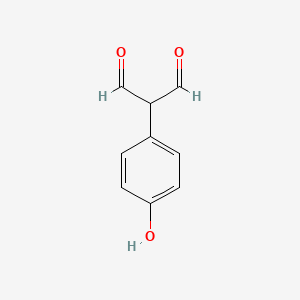![molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2](/img/structure/B2975944.png)
1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[1,2-a]benzimidazole derivatives, have been synthesized through a rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes . This procedure leads to moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a benzimidazole and a pyridine ring. The presence of a cyclopentylamino group and a propan-2-yl group would add further complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures and various functional groups would likely result in a complex set of properties .Aplicaciones Científicas De Investigación
Chemistry and Properties
The compound 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, due to its structural complexity, can be associated with a wide range of chemical and biological properties. Research into similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has revealed a fascinating variability in chemistry and properties, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest potential research pathways for exploring the applications of this compound in scientific research.
Biological Activities
Research on phenothiazine derivatives, which share structural motifs with benzimidazole compounds, has demonstrated a range of promising biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and analgesic properties, among others (Pluta, Morak-Młodawska, & Jeleń, 2011). This broad spectrum of activities underlines the potential of exploring this compound and related compounds for diverse scientific and medicinal applications.
Optoelectronic Materials
The structural features of benzimidazole derivatives make them suitable for applications in optoelectronic materials. Extensive research on quinazoline derivatives, which are structurally similar to benzimidazole compounds, highlights their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This includes luminescent small molecules and chelate compounds featuring quinazoline or pyrimidine rings, demonstrating significant value for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitumor Activity
Pyrrolobenzimidazoles, including azomitosene ring systems, have been identified for their cytotoxicity and antitumor activity. The design, chemistry, and comparison with related antitumor agent systems suggest that pyrrolobenzimidazole derivatives represent a new and useful class of antitumor agents with advantages over other agents. They act through mechanisms such as DNA alkylation and cleavage upon reduction, and DNA intercalation, inhibiting topoisomerase II-mediated DNA relaxation (Skibo, 1998).
Pharmacological Significance
Benzimidazole derivatives are critically important in medicinal chemistry due to their structural similarity to naturally occurring biomolecules. These compounds have shown significant bioactivity against various ailments with excellent bioavailability, safety, and stability profiles. Recent literature (2012–2021) has summarized the bioactivity of benzimidazole derivatives, highlighting their broad-spectrum pharmacological properties ranging from antibacterial effects to addressing the world’s most virulent diseases (Brishty et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQILFRWOPLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)

![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)
![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)
